6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2098056-97-2
VCID: VC3142124
InChI: InChI=1S/C11H20N4O/c1-2-3-4-6-13-10-8-11(15-9-14-10)16-7-5-12/h8-9H,2-7,12H2,1H3,(H,13,14,15)
SMILES: CCCCCNC1=CC(=NC=N1)OCCN
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine

CAS No.: 2098056-97-2

Cat. No.: VC3142124

Molecular Formula: C11H20N4O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine - 2098056-97-2

Specification

CAS No. 2098056-97-2
Molecular Formula C11H20N4O
Molecular Weight 224.3 g/mol
IUPAC Name 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Standard InChI InChI=1S/C11H20N4O/c1-2-3-4-6-13-10-8-11(15-9-14-10)16-7-5-12/h8-9H,2-7,12H2,1H3,(H,13,14,15)
Standard InChI Key DEPPMCSHUHBTJY-UHFFFAOYSA-N
SMILES CCCCCNC1=CC(=NC=N1)OCCN
Canonical SMILES CCCCCNC1=CC(=NC=N1)OCCN

Introduction

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. Pyrimidines are similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features an aminoethoxy group attached at the 6-position and a pentyl group attached at the nitrogen atom of the pyrimidine ring.

Despite the lack of specific literature on 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, understanding its structure and potential applications can be inferred from related pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis Methods

The synthesis of pyrimidine derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine might involve the reaction of a suitably substituted pyrimidine with an aminoethoxy compound and subsequent alkylation with a pentyl group.

StepReactionReagents
1Formation of pyrimidine coreGuanidine, malonic acid derivatives
2Introduction of 2-aminoethoxy group2-Aminoethanol, suitable leaving group
3Alkylation with pentyl groupPentyl halide, base

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities, including:

  • Antiviral and Anticancer Properties: Some pyrimidines have shown efficacy against viral infections and cancer by inhibiting key enzymes or interfering with DNA synthesis.

  • Immune Modulation: Certain pyrimidines can modulate immune responses, affecting nitric oxide production or cytokine secretion.

While specific data on 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine is not available, related compounds have demonstrated these activities, suggesting potential applications in pharmaceutical research.

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